1-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine
Description
Properties
IUPAC Name |
1-[1-(cyclopropylmethyl)-3-thiophen-3-ylpyrazol-4-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-14-6-12-8-16(7-10-2-3-10)15-13(12)11-4-5-17-9-11/h4-5,8-10,14H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBUCJBYEBPKBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(N=C1C2=CSC=C2)CC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- Cyclopropylmethyl group : Influences conformational flexibility and biological interactions.
- Thiophene ring : Enhances electronic properties and potential reactivity.
- Pyrazole moiety : Imparts aromatic stability and is associated with various biological activities.
The molecular formula is with a molecular weight of approximately 252.36 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Enzymes : It may inhibit or modulate enzyme activity, influencing metabolic pathways.
- Receptors : The compound could bind to various receptors, altering signaling cascades involved in physiological responses.
Biological Activities
Research indicates that derivatives of pyrazole compounds exhibit a broad spectrum of biological activities, including:
- Anti-inflammatory : Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammation processes .
- Antimicrobial : Some studies suggest potential antimicrobial properties linked to structural features similar to other active compounds.
- Anticancer : Certain pyrazole derivatives have shown promise in cancer cell line studies, indicating possible anticancer effects.
Table of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | |
| Antimicrobial | Potential against bacterial strains | |
| Anticancer | Efficacy in cancer cell lines |
Case Studies and Research Findings
-
Anti-inflammatory Activity :
A study evaluated various pyrazole derivatives for their ability to inhibit COX-2. The findings indicated that specific structural modifications could enhance inhibitory potency, suggesting a pathway for developing anti-inflammatory drugs . -
Antimicrobial Potential :
Research on related pyrazole compounds revealed significant antimicrobial activity against Gram-positive bacteria. The presence of the thiophene ring was noted to contribute positively to this activity, highlighting the importance of structural diversity in drug design. -
Anticancer Properties :
In vitro studies have demonstrated that certain pyrazole derivatives can induce apoptosis in cancer cells. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Structural and Functional Differences
Substituent Effects :
- Cyclopropylmethyl vs. Alkyl Groups : The cyclopropylmethyl group in the target compound offers greater steric hindrance and lipophilicity compared to simpler alkyl chains (e.g., methyl or ethyl in and ). This may enhance membrane permeability and resistance to oxidative metabolism .
- Thiophen-3-yl vs. Aromatic Rings : The thiophene moiety in the target compound provides distinct electronic properties compared to phenyl () or pyridine () rings. Thiophene’s sulfur atom contributes to weaker electron-withdrawing effects but stronger π-π stacking in biological targets .
Synthetic Challenges :
- The target compound’s synthesis likely involves coupling a thiophen-3-yl group to the pyrazole core, similar to methods in (Cu-catalyzed cross-coupling). However, yields for such reactions are often moderate (e.g., 17.9% in ), reflecting challenges in introducing bulky substituents .
Spectroscopic Signatures :
- NMR : The thiophen-3-yl group in the target compound would deshield adjacent pyrazole protons, leading to distinct <sup>1</sup>H-NMR shifts (e.g., δ ~7.5–8.0 ppm for thiophene protons) compared to fluorophenyl (δ ~7.0–7.5 ppm) or pyridine (δ ~8.8 ppm) analogs .
- IR : Absence of carbonyl groups (unlike ’s Compound 7b) simplifies the IR profile, with key peaks for NH (3200–3300 cm<sup>-1</sup>) and C-N stretching (~1250 cm<sup>-1</sup>) .
Safety and Handling :
- The target compound shares hazards (e.g., acute toxicity, skin irritation) with analogs like 1-(3-methoxyphenyl)-N-methylmethanamine (). However, its cyclopropylmethyl group may reduce volatility compared to methyl or ethyl derivatives .
Research Implications
- Optimization Strategies : Replacing thiophene with pyridine () could improve solubility, while fluorophenyl substitution () might enhance metabolic stability.
Preparation Methods
General Synthetic Strategy
The synthesis typically proceeds via:
- Formation of the pyrazole core substituted at the 1- and 3-positions.
- Introduction of the cyclopropylmethyl group at the N-1 position of the pyrazole.
- Coupling of the thiophen-3-yl group at the 3-position of the pyrazole.
- Installation of the N-methylmethanamine side chain at the 4-position of the pyrazole.
This sequence requires careful control of regioselectivity and functional group compatibility.
Preparation of 1-Cyclopropyl-1H-pyrazole Intermediates
A key intermediate is 1-cyclopropyl-1H-pyrazole derivatives, which are synthesized via lithiation and subsequent electrophilic substitution or boronate ester formation.
| Step | Reaction | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Lithiation of 4-bromo-1-cyclopropylpyrazole with n-butyllithium at -78 °C | Anhydrous THF, N2 atmosphere | 81% | Formation of boronate ester via reaction with isopropyl boronate |
| 2 | Formation of 1-cyclopropyl-1H-pyrazole-4-boronic acid pinacol ester | Quench with NH4Cl, extraction, chromatography | 83% | Colorless viscous oil obtained |
This boronate ester intermediate is crucial for subsequent Suzuki coupling reactions to introduce aryl or heteroaryl groups such as thiophene.
Introduction of the Thiophen-3-yl Group via Suzuki Coupling
The coupling of the pyrazole boronate ester with thiophen-3-yl halides is typically performed using palladium-catalyzed Suzuki-Miyaura cross-coupling.
| Catalyst | Base | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Pd(dppf)Cl2·CH2Cl2 or Pd(PPh3)4 | Sodium carbonate or potassium phosphate | 1,4-Dioxane / Water mixture | 80-110 °C | 10 min to several hours | 65-83% | Inert atmosphere, sealed microwave vial for rapid heating |
Example: Coupling of 1-cyclopropyl-4-boronate pyrazole with 3-bromothiophene under Pd catalysis in dioxane/water at 110 °C for 10 minutes yielded the coupled product after purification by RP-HPLC.
Installation of the N-Methylmethanamine Moiety
The N-methylmethanamine group can be introduced via reductive amination or nucleophilic substitution on an appropriate aldehyde or halide precursor attached to the pyrazole ring.
- Reductive amination involves reaction of the aldehyde intermediate with methylamine in the presence of a reducing agent (e.g., NaBH3CN).
- Alternatively, nucleophilic substitution on a halomethyl pyrazole derivative with methylamine under mild conditions.
Specific detailed protocols for this step are less frequently reported in public literature but follow standard amine functionalization methods compatible with pyrazole systems.
Representative Reaction Sequence Summary
| Step | Reactants | Catalyst/Conditions | Product | Yield |
|---|---|---|---|---|
| 1 | 4-Bromo-1-cyclopropylpyrazole + n-BuLi + isopropyl boronate | THF, -78 °C, 1 h | 1-Cyclopropyl-4-boronate pyrazole | 81% |
| 2 | Boronate pyrazole + 3-bromothiophene | Pd(dppf)Cl2, K3PO4, Dioxane/H2O, 90 °C, overnight | 1-Cyclopropyl-3-(thiophen-3-yl)pyrazole | 65% |
| 3 | Pyrazole derivative + methylamine | Reductive amination or nucleophilic substitution | Target compound | Not specified |
Research Findings and Optimization Notes
- The use of microwave-assisted heating significantly reduces reaction times in Suzuki couplings, improving throughput without compromising yields.
- Boronate ester intermediates are stable and can be purified or used directly in coupling steps.
- Choice of base and solvent system (e.g., sodium carbonate in dioxane/water) is critical for optimal catalyst activity and product purity.
- Purification by reversed-phase high-performance liquid chromatography (RP-HPLC) ensures high purity of the final product.
- Inert atmosphere (nitrogen or argon) is essential to prevent catalyst deactivation and side reactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
